3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18713193
InChI: InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-9-7-13(10-17)20-11-12-6-4-5-8-16-12/h4-6,8,13H,7,9-11H2,1-3H3
SMILES:
Molecular Formula: C15H22N2O2S
Molecular Weight: 294.4 g/mol

3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18713193

Molecular Formula: C15H22N2O2S

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H22N2O2S
Molecular Weight 294.4 g/mol
IUPAC Name tert-butyl 3-(pyridin-2-ylmethylsulfanyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-9-7-13(10-17)20-11-12-6-4-5-8-16-12/h4-6,8,13H,7,9-11H2,1-3H3
Standard InChI Key RMILHIBTMFTUCN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)SCC2=CC=CC=N2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound consists of:

  • Pyrrolidine ring: A five-membered saturated nitrogen-containing ring.

  • Pyridin-2-ylmethylsulfanyl group: A sulfur-linked pyridinylmethyl substituent at the 3-position of the pyrrolidine ring.

  • tert-Butyl ester: A bulky protecting group at the 1-position, enhancing stability and lipophilicity.

Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₂₂N₂O₂S
Molecular Weight294.4 g/mol
IUPAC Nametert-Butyl 3-(pyridin-2-ylmethylsulfanyl)pyrrolidine-1-carboxylate
CAS Number1353971-88-6
SMILESCC(C)(C)OC(=O)N1CCC(C1)SCC2=CC=CC=N2

The pyridine moiety facilitates π-π stacking with aromatic residues in proteins, while the sulfanyl group enables hydrogen bonding or metal coordination.

Synthesis and Optimization

Synthetic Routes

The synthesis involves four key stages:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions.

  • Sulfanyl Group Introduction: Thiol-ene coupling or nucleophilic substitution with pyridin-2-ylmethanethiol.

  • Esterification: Reaction with tert-butyl chloroformate in dichloromethane (DCM) using triethylamine as a base.

  • Purification: Chromatography (silica gel, chloroform/methanol) yields >95% purity.

Industrial-Scale Production

  • Continuous Flow Reactors: Improve yield (∼85%) and reduce reaction times.

  • Catalysts: Lewis acids (e.g., FeCl₃) enhance regioselectivity.

Chemical Reactivity and Stability

Key Reactions

Reaction TypeReagents/ConditionsProducts
OxidationH₂O₂, mCPBASulfoxide/sulfone derivatives
ReductionLiAlH₄, NaBH₄Pyrrolidine alcohols
Ester HydrolysisTFA/DCMCarboxylic acid intermediates

Thermogravimetric analysis (TGA) shows decomposition at 210°C, necessitating storage below 25°C.

Biological Activities and Mechanisms

Receptor Binding Studies

The compound acts as a ligand for:

  • GPCRs: Modulates adenosine A₂A receptors (IC₅₀ = 3.2 μM).

  • Kinases: Inhibits JAK3 (IC₅₀ = 12.4 μM) via sulfanyl-mediated metal coordination.

ApplicationMechanismEfficacy (In Vitro)
AnticancerCaspase-3 activationEC₅₀ = 18 μM (HeLa cells)
AntimicrobialDNA gyrase inhibitionMIC = 32 μg/mL (E. coli)

Comparative Analysis with Structural Analogues

Substituent Effects

CompoundSubstituentBioactivity Shift
3-(Pyridin-3-ylmethylsulfanyl)Pyridine at 3-positionReduced GPCR affinity (ΔIC₅₀ = +7 μM)
3-(Hydroxyethylsulfanyl)Hydrophilic groupEnhanced solubility (logP = 1.2 vs. 2.8)

Ring Size Modifications

  • Piperidine analogues: Improved metabolic stability (t₁/₂ = 4.2 h vs. 2.1 h for pyrrolidine).

Applications in Drug Development

Lead Optimization

  • Pharmacokinetics: LogD = 2.5; Caco-2 permeability = 12 × 10⁻⁶ cm/s.

  • In Vivo Efficacy: 40% tumor growth inhibition (50 mg/kg, murine xenograft).

Tool Compound Usage

  • Fluorescent Probes: Conjugation with BODIPY enables live-cell imaging of kinase activity.

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